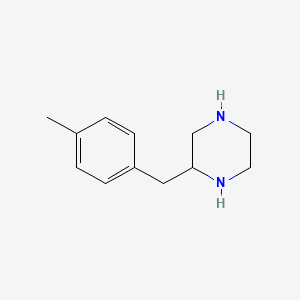

2-(4-Methylbenzyl)piperazine

Description

Overview of Piperazine (B1678402) Core in Chemical Biology and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the fields of chemical biology and medicinal chemistry. nih.govnih.govresearchgate.net Its versatile structure allows for the creation of a diverse array of bioactive molecules with applications in treating a wide range of diseases. nih.govresearchgate.net The two nitrogen atoms within the piperazine ring provide a significant polar surface area, relative structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors. nih.gov These characteristics often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. nih.govresearchgate.net

The piperazine moiety is considered a "privileged scaffold" in drug design, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.gov This has led to its incorporation into a vast number of approved drugs with varied pharmacological activities, including anticancer, antidepressant, antipsychotic, and antiviral agents. nih.govresearchgate.netresearchgate.net The ability to modify the piperazine core at its two nitrogen atoms allows for fine-tuning of a molecule's physicochemical properties and biological activity. researchgate.net

Significance of Benzylpiperazine Scaffolds in Molecular Design and Bioactive Compounds

Among the various derivatives of piperazine, the benzylpiperazine scaffold holds particular importance in molecular design. Benzylpiperazine (BZP) itself is a psychoactive compound that acts as a stimulant. researchgate.netmdpi.com While its recreational use has led to regulatory control in many countries, the underlying chemical structure has been a valuable starting point for the development of new therapeutic agents. mdpi.comwikipedia.org

The benzyl (B1604629) group attached to the piperazine ring can be readily modified, allowing for the exploration of structure-activity relationships. This has led to the synthesis of numerous benzylpiperazine analogues with a wide spectrum of biological activities. nih.govresearchgate.net For instance, derivatives of benzylpiperazine have been investigated for their potential as human carbonic anhydrase inhibitors, which are relevant for conditions like glaucoma. nih.gov The benzylpiperazine framework serves as a versatile platform for creating compounds that can interact with various biological targets, including monoamine transporters and receptors in the central nervous system. researchgate.netnih.gov

Scope and Research Focus on 2-(4-Methylbenzyl)piperazine and its Analogues

This article focuses specifically on the chemical compound This compound and its related analogues. While research on the broader class of methylbenzylpiperazines, such as 1-methyl-4-benzylpiperazine (MBZP), has often been in the context of their stimulant properties and recreational use, the focus here is on the academic and research-oriented aspects of this compound. wikipedia.orgontosight.ai

The placement of the methylbenzyl group at the 2-position of the piperazine ring, as opposed to the more commonly studied 1-position, introduces a chiral center and offers different spatial arrangements for interaction with biological targets. Research into this compound and its analogues aims to understand how this structural variation influences their chemical properties and biological activities. This includes investigations into their synthesis, conformational analysis, and interactions with specific enzymes and receptors. The study of these analogues contributes to a deeper understanding of the structure-activity relationships within the broader class of benzylpiperazine derivatives and may lead to the identification of novel compounds with therapeutic potential.

Detailed Research Findings

Recent research has explored the synthesis and potential applications of various piperazine derivatives. For instance, new thiazolylhydrazine-piperazine derivatives have been synthesized and studied for their selective inhibitory effects on monoamine oxidase-A (MAO-A), a key enzyme in the metabolism of neurotransmitters. nih.gov In these studies, compounds were synthesized by reacting 4-(4-methylpiperazin-1-yl)benzaldehyde with thiosemicarbazide (B42300), followed by reaction with various substituted phenacyl bromides. nih.gov

Another area of investigation involves the incorporation of the piperazine skeleton into other heterocyclic systems. For example, benzimidazoles containing a piperazine moiety at the C-2 position have been synthesized and evaluated as potential tubulin modulators with anthelmintic and antineoplastic activity. nih.gov One synthetic route involved the reaction of benzimidazole (B57391) sulfonic acid with 1-(4-methylphenyl)piperazine. nih.gov

Furthermore, the synthesis of 2-benzylpiperazine (B1268327) derivatives has been a focus of research aimed at developing potent human carbonic anhydrase inhibitors. nih.gov These studies have explored the impact of different substituents on the piperazine ring on the inhibitory activity and enantioselectivity of the compounds. nih.gov

While direct and extensive research specifically on this compound is not widely available in the provided search results, the existing literature on related structures provides a strong foundation for its potential synthesis and biological evaluation. The synthetic methods used for other substituted benzylpiperazines and piperazine-containing compounds could likely be adapted for the preparation of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-[(4-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)8-12-9-13-6-7-14-12/h2-5,12-14H,6-9H2,1H3 |

InChI Key |

GKLFVQKIPQUIAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CNCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylbenzyl Piperazine and Analogues

General Synthetic Strategies for N-Alkyl Piperazines

The alkylation of the piperazine (B1678402) ring is a fundamental transformation in the synthesis of compounds like 2-(4-methylbenzyl)piperazine. Several general methods are widely employed to achieve this.

One of the most direct and common methods for N-alkylation of piperazines is through nucleophilic substitution reactions. In this approach, a piperazine derivative acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (e.g., chloride, bromide, iodide) or an alkyl sulfonate (e.g., tosylate, mesylate). The choice of the leaving group, solvent, and reaction temperature can significantly influence the reaction's efficiency and selectivity. For monosubstituted piperazines, controlling the stoichiometry is crucial to prevent dialkylation. The use of a base is often necessary to neutralize the hydrogen halide or sulfonic acid formed during the reaction.

Reductive amination offers another powerful and widely used strategy for the N-alkylation of piperazines. This two-step, one-pot process involves the initial reaction of a piperazine with an aldehyde or a ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation, to yield the N-alkylated piperazine. This method is particularly advantageous due to its broad substrate scope and the mild reaction conditions typically employed. For the synthesis of a benzylpiperazine derivative, the corresponding benzaldehyde (B42025) would be reacted with the piperazine.

Specific Synthetic Routes Involving Methylbenzylpiperazine Moieties

While the general strategies provide a framework, specific synthetic routes have been developed for various methylbenzylpiperazine-containing molecules, showcasing the practical application of these methodologies.

A notable example of the synthesis of a methylbenzylpiperazine analogue is the preparation of 4-(4-Methylpiperazine-1-methyl)benzamide using solid-phase organic synthesis. This technique is particularly valuable for the rapid generation of compound libraries. The synthesis commenced with 4-formyl-3,5-dimethoxyphenoxy resin. A reductive amination reaction was then performed with 1-methylpiperazine (B117243), using sodium triacetoxyborohydride as the reducing agent, to attach the methylpiperazine moiety to the solid support. Subsequent chemical modifications can then be carried out on the resin-bound molecule before it is cleaved from the support to yield the final product.

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Synthesis Type |

| 4-formyl-3,5-dimethoxyphenoxy resin | 1-methylpiperazine | Sodium triacetoxyborohydride | Resin-bound 4-(4-methylpiperazin-1-yl)methyl-3,5-dimethoxyphenoxy | Solid-Phase Reductive Amination |

The synthesis of more complex molecules containing a methylbenzylpiperazine moiety, such as N-(3-hydroxy-4-(4-(2-methylbenzyl)piperazin-1-yl)-1-phenylbutan-2-yl)-4-methylbenzamide, has also been reported. These multi-step syntheses often involve the initial preparation of a key piperazine intermediate. For instance, 1-(2-methylbenzyl)piperazine (B1329512) can be synthesized via the reductive amination of piperazine with 2-methylbenzaldehyde. This intermediate can then be reacted with a suitable electrophile, such as an epoxide, to build the rest of the molecular framework. The resulting alcohol can be further functionalized, for example, by amidation with 4-methylbenzoyl chloride, to yield the final complex product. This highlights how the fundamental N-alkylation strategies are integrated into more extensive synthetic sequences.

| Step | Reactants | Key Transformation | Intermediate/Product |

| 1 | Piperazine, 2-methylbenzaldehyde | Reductive Amination | 1-(2-methylbenzyl)piperazine |

| 2 | 1-(2-methylbenzyl)piperazine, Phenylbutane-derived epoxide | Nucleophilic ring-opening of epoxide | 3-hydroxy-4-(4-(2-methylbenzyl)piperazin-1-yl)-1-phenylbutane derivative |

| 3 | Amine from step 2, 4-methylbenzoyl chloride | Amidation | N-(3-hydroxy-4-(4-(2-methylbenzyl)piperazin-1-yl)-1-phenylbutan-2-yl)-4-methylbenzamide |

Synthesis of Thiazolylhydrazine-Piperazine Derivatives Incorporating 4-(4-Methylpiperazin-1-yl)benzylidene Moieties

A series of thiazolylhydrazine-piperazine derivatives featuring the 4-(4-methylpiperazin-1-yl)benzylidene moiety have been synthesized and characterized. The synthetic pathway commences with the reaction of 1-methylpiperazine with 4-fluorobenzaldehyde (B137897) in the presence of potassium carbonate in dimethylformamide (DMF) under reflux conditions to yield 4-(4-methylpiperazin-1-yl)benzaldehyde (1) as an oily product. nih.govresearchgate.net This aldehyde is then reacted with thiosemicarbazide (B42300) in refluxing ethanol (B145695) to produce 2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide (2). nih.govresearchgate.net

The final step involves the cyclization of intermediate (2) with various substituted phenacyl bromides in ethanol under reflux to afford the target 4-(2,4-disubstitutedphenyl)-2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}thiazoles (3a–l). nih.govresearchgate.net The reaction scheme is presented below:

Reaction Scheme:

Formation of 4-(4-methylpiperazin-1-yl)benzaldehyde (1): 1-Methylpiperazine + 4-Fluorobenzaldehyde → (K₂CO₃, DMF, reflux) → 1

Formation of Thiosemicarbazone (2): 1 + Thiosemicarbazide → (Ethanol, reflux) → 2

Formation of Thiazolylhydrazine-Piperazine Derivatives (3a–l): 2 + Substituted Phenacyl Bromides → (Ethanol, reflux) → 3a–l

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |

| 3a | Phenyl | 79 | 254–255 |

| 3b | 4-Methylphenyl | 72 | 252–254 |

| 3k | 2,4-Difluorophenyl | 70 | 250–251 |

Table 1: Yields and melting points of selected thiazolylhydrazine-piperazine derivatives. nih.gov

Synthesis of Quinolone Derivatives with 4-(4-Methylbenzyl)piperazin-1-yl Substituents

The synthesis of novel quinolone derivatives bearing a 4-(4-methylbenzyl)piperazin-1-yl substituent at the C7 position has been explored. nih.gov These compounds are of interest for their potential antimicrobial properties. The general synthetic approach involves the reaction of a fluoroquinolone core, which has a leaving group (often fluorine) at the C7 position, with a piperazine derivative. In this specific case, the piperazine moiety would be N-(4-methylbenzyl)piperazine. This nucleophilic substitution reaction is a common strategy for functionalizing the C7 position of quinolones and introducing diverse substituents to modulate their biological activity. While the specific synthesis of a quinolone with a 4-(4-methylbenzyl)piperazin-1-yl group was not detailed in the provided results, the synthesis of related fluoroquinolone derivatives with various piperazinyl moieties at the C7 position has been described, indicating the feasibility of this synthetic route. nih.gov

Synthesis of Pyranone Derivatives Containing 2-{[4-(2-Methylbenzyl)piperazin-1-yl]methyl} Substituents

The synthesis of pyranone derivatives is a field of interest in medicinal chemistry. researchgate.netmdpi.com While a specific synthesis for a pyranone derivative with a 2-{[4-(2-methylbenzyl)piperazin-1-yl]methyl} substituent was not found in the search results, the general methodologies for creating substituted pyranones can be adapted. For instance, the functionalization of a 2-methyl-4-pyrone can be achieved through enamination with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA), creating a reactive intermediate. mdpi.com This intermediate can then undergo further reactions to introduce the desired piperazine-containing side chain. Another approach involves the multi-step synthesis of pyrano[4,3-b]pyran-5(4H)-ones, where functionalization at the C-8 position is achieved through various palladium-mediated C-C bond-forming reactions. nih.gov These methods suggest that a 2-chloromethyl or 2-bromomethyl pyranone derivative could be reacted with 1-(2-methylbenzyl)piperazine to yield the target compound.

Synthesis of Amide Derivatives Incorporating 4-(4-Methylbenzyl)piperazin-1-yl Moieties

Several synthetic strategies have been developed for creating amide derivatives that include the 4-(4-methylbenzyl)piperazin-1-yl moiety. nih.govnih.gov

One approach involves a multi-step synthesis starting from the acylation of a primary or secondary amine with an appropriate acid chloride. For example, to synthesize arylamide derivatives, a key intermediate, 2-chloro-N-(3-hydroxy-4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide, can be prepared. This intermediate is then treated with a substituted piperazine, such as 1-(4-methylbenzyl)piperazine (B148959), in the presence of a base like triethylamine (B128534) (TEA) to yield the final amide product. nih.gov

Another method describes the synthesis of amide-linked 18β-glycyrrhetinic acid derivatives. nih.gov In this process, 18β-glycyrrhetinic acid is first reacted with 1-Boc-piperazine. After the removal of the Boc protecting group, the resulting monoamide is acylated with an appropriate acid chloride to produce the target amide derivatives. nih.gov By using 4-methylbenzoyl chloride in the final acylation step, an amide derivative incorporating a structure related to the 4-(4-methylbenzyl)piperazin-1-yl moiety could be synthesized.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing various organic compounds, including piperazine derivatives. sioc-journal.cnsemanticscholar.orgnih.govresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. semanticscholar.org

A simplified, one-pot, one-step synthesis of monosubstituted piperazines, including 1-(4-methylbenzyl)piperazine hydrochloride, has been reported. semanticscholar.org This method avoids the need for protecting groups and utilizes a heterogeneous catalyst. While the provided information details a batch reaction, it also highlights the successful application of microwave irradiation to accelerate similar reactions. For instance, the synthesis of 2,5-diketopiperazines has been efficiently achieved using microwave irradiation in aqueous media, demonstrating the versatility of this technology for constructing piperazine-containing heterocyclic systems. nih.gov Furthermore, the synthesis of 2-[4-bi-(4-fluorophenyl)methylpiperazin-1-yl] acteyl hydrazones has been successfully carried out using microwave irradiation, resulting in good yields of the target compounds. sioc-journal.cn These examples underscore the potential of microwave-assisted synthesis for the efficient production of this compound and its analogs.

Structure Activity Relationship Sar Studies of Methylbenzylpiperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of a compound with its biological activity.

Computational Models in QSAR Development

The development of robust QSAR models for piperazine (B1678402) derivatives often employs a variety of computational techniques. Multiple Linear Regression (MLR) and Multiple Nonlinear Regression (MNLR) are common methods used to establish a relationship between molecular descriptors and biological activity. mdpi.com For instance, in studies of piperazine derivatives as mTORC1 inhibitors, these models have demonstrated significant statistical reliability. mdpi.com Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), are also utilized to analyze the steric and electrostatic fields of the molecules, providing a more detailed understanding of the ligand-receptor interactions. nih.gov These computational models are essential for predicting the activity of new derivatives and guiding the synthesis of more potent compounds.

Correlation of Molecular Descriptors with Biological Activity

The biological activity of piperazine derivatives has been successfully correlated with a range of molecular descriptors. In a QSAR study on a series of piperazine derivatives, descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were found to be significantly correlated with their inhibitory activity. mdpi.com Another study on keto piperazine derivatives as renin inhibitors highlighted the importance of constitutional descriptors, including the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO), in the binding of ligands to the renin enzyme. scispace.comresearchgate.net These findings underscore the importance of both electronic and steric properties in determining the biological function of this class of compounds.

Positional and Substituent Effects on Biological Activity

The biological activity of methylbenzylpiperazine derivatives is highly sensitive to the substitution patterns on both the benzyl (B1604629) ring and the piperazine moiety.

Influence of Benzyl Substitution Patterns on Ligand-Receptor Interactions

The position and nature of substituents on the benzyl ring play a crucial role in modulating the affinity and selectivity of these compounds for their biological targets. For instance, in a series of benzylpiperazine derivatives designed as σ1 receptor ligands, the introduction of a para-substituent on the benzyl ring was found to enhance both affinity and selectivity for the σ1 receptor. nih.govacs.org Specifically, a 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective ligand for the σ1 receptor. nih.gov While direct comparative studies on the 4-methyl substitution of 2-(4-Methylbenzyl)piperazine versus other positional isomers (ortho- or meta-) are limited, the general principle holds that the electronic and steric properties of the substituent, as well as its position, are critical determinants of ligand-receptor interactions. The effects of 1-methyl-4-benzylpiperazine (MBZP) are reported to be similar to, though slightly weaker than, those of benzylpiperazine (BZP). wikipedia.org

Impact of Heterocycle Modifications on Piperazine Ring Bioactivity

The piperazine ring is a common scaffold in many biologically active compounds due to its favorable physicochemical properties. nih.gov Modifications to this heterocyclic core can significantly impact bioactivity. Replacing the piperazine ring with other heterocyclic systems or altering its conformation can lead to changes in binding affinity and selectivity. For example, the development of conformationally restricted piperazine analogues has been explored to enhance sigma receptor affinity. nih.gov While specific studies on the modification of the piperazine ring in this compound are not widely available, research on related piperazine-containing compounds indicates that the integrity and specific conformation of the piperazine ring are often crucial for maintaining biological activity.

Structural Features for Target Affinity and Selectivity

The affinity and selectivity of methylbenzylpiperazine derivatives for specific biological targets, such as the σ1 receptor, are governed by a combination of structural features. A pharmacophore model for σ1 receptor ligands typically includes two distal hydrophobic regions and a central basic nitrogen atom. acs.org In the context of benzylpiperazine derivatives, the benzyl group and another hydrophobic moiety serve as the two hydrophobic domains, connected by the piperazine ring which provides the essential basic nitrogen.

The nature of the substituents on the benzyl ring contributes significantly to the hydrophobic and electronic interactions with the receptor binding pocket. For example, a study on benzylpiperazine derivatives as σ1 receptor ligands demonstrated that compounds with a 4-methoxybenzyl group exhibited high affinity. nih.gov The data presented in the table below, from a study on benzylpiperazine derivatives, illustrates the impact of different substituents on σ1 and σ2 receptor binding affinities.

| Compound | R Group | Kᵢ (σ1) (nM) | Kᵢ (σ2) (nM) | Selectivity (σ2/σ1) |

| 13 | 4-methoxybenzyl | 18.1 | 1050 | 58 |

| 14 | 4-methoxybenzyl | 11.2 | 1560 | 139 |

| 15 | 4-methoxybenzyl | 1.6 | 1416 | 886 |

| 16 | 4-methoxybenzyl | 9.5 | 1330 | 140 |

| 20 | 4-methoxybenzyl | 28.4 | 1225 | 43 |

| 21 | 4-methoxybenzyl | 8.8 | 1260 | 143 |

| 22 | 4-methoxybenzyl | 145 | 11500 | 79 |

| 24 | 4-hydroxybenzyl | 3.9 | 1650 | 423 |

| Data adapted from a study on benzylpiperazine derivatives as σ1 receptor ligands. nih.gov |

This data highlights that subtle changes in the structure, such as the nature of the linker and the distal hydrophobic group, can lead to significant differences in binding affinity and selectivity. For instance, compound 15 , with a cyclohexyl group, displayed the highest affinity and selectivity for the σ1 receptor. nih.gov The presence of a hydroxyl group on the benzyl ring, as in compound 24 , also resulted in high affinity. nih.gov These findings underscore the intricate relationship between the structural features of benzylpiperazine derivatives and their interaction with biological targets.

Design Principles for Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands

The design of selective ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors is a significant area of research due to the potential therapeutic applications in various central nervous system disorders. The affinity and selectivity of methylbenzylpiperazine derivatives for these receptors are guided by several structural features.

Research on N-benzylpiperazine derivatives has revealed key design principles for achieving high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.govnih.gov One crucial aspect is the nature and position of substituents on the benzyl ring. For instance, the introduction of a para-substituent on the benzyl ring can enhance σ1 receptor affinity and selectivity. nih.gov

Furthermore, the exploration of different linkers and hydrophobic domains attached to the second nitrogen of the piperazine ring has been a successful strategy. The use of hydrophobic groups like cyclohexyl or phenyl linked by a three-carbon unit to the piperazine nitrogen has resulted in compounds with high σ1 receptor affinity and selectivity. nih.gov

| Compound/Modification | Target Receptor(s) | Key Findings | Reference |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ1 | High affinity and selectivity for σ1 receptor. | nih.gov |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 | High affinity and significant selectivity for σ1 over σ2. | nih.gov |

| 1-(2-naphthyl methyl)-4-benzyl piperazine | σ sites | Potent ligand for sigma sites. | nih.gov |

These studies collectively suggest that for designing this compound derivatives as sigma receptor ligands, careful consideration of the substituents on both the benzyl ring and the piperazine nitrogen is essential for modulating affinity and selectivity. The 4-methyl group on the benzyl ring of the parent compound likely contributes to the hydrophobic interaction at the receptor binding site. Further modifications could involve introducing various substituents at the other nitrogen of the piperazine ring to optimize binding characteristics.

Modulators of Antimycobacterial Activity

Piperazine derivatives have emerged as a promising class of compounds in the search for new antimycobacterial agents to combat tuberculosis, a disease increasingly affected by drug resistance. nih.gov The piperazine moiety is a common scaffold in various drugs and can contribute to favorable pharmacokinetic properties. researchgate.net

The antimycobacterial activity of piperazine derivatives is often linked to the inhibition of specific enzymes in Mycobacterium tuberculosis. One such target is inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial for the survival of the bacterium. nih.gov

SAR studies on piperazine-containing compounds have highlighted several important structural features for potent antimycobacterial activity. The nature of the groups attached to the piperazine nitrogens plays a critical role in determining the inhibitory activity against M. tuberculosis.

For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the piperazine and isoquinoline (B145761) rings were found to be essential for target-selective whole-cell activity. nih.gov Modifications to the piperazine ring, such as the introduction of a methyl group at the 3-position, led to a significant loss of both biochemical and whole-cell activity. nih.gov This indicates a high degree of steric sensitivity within the binding pocket of the target enzyme.

Another approach has been the development of piperazine-benzofuran integrated dinitrobenzenesulfonamides as inhibitors of the M. tuberculosis H37Rv strain. nih.gov These studies demonstrate the versatility of the piperazine scaffold in the design of novel antimycobacterial agents.

| Compound Series | Target | Key Findings | Reference |

| 1-(5-isoquinolinesulfonyl)piperazine analogues | M. tuberculosis IMPDH | Piperazine and isoquinoline rings are crucial for activity. | nih.gov |

| Piperazine derivatives of phenothiazine | M. tuberculosis | Showed inhibitory activity against the growth of M. tuberculosis. | thieme-connect.com |

| Piperazine-benzofuran dinitrobenzenesulfonamides | M. tuberculosis H37Rv strain | Identified as inhibitors of the H37Rv strain. | nih.gov |

While direct studies on this compound as an antimycobacterial agent are not extensively reported, the existing SAR data for other piperazine derivatives provide a framework for its potential development. The 4-methylbenzyl group could serve as a key hydrophobic element, and modifications at the second piperazine nitrogen could be explored to enhance potency and selectivity against mycobacterial targets.

Biological Activity and Mechanistic Investigations of Methylbenzylpiperazine Derivatives in Vitro Focus

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a cornerstone of drug action. For methylbenzylpiperazine derivatives, research has centered on enzymes implicated in neurodegeneration and parasitic infections.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibiting these enzymes is a key strategy in the management of Alzheimer's disease.

Several studies have highlighted the potential of benzylpiperazine derivatives as cholinesterase inhibitors. For instance, a novel 4-benzylpiperazinequinoline derivative, S21-1011, was identified as a potent and selective inhibitor of human BChE (hBChE) with an IC₅₀ value of 0.162 µM. nih.gov Another study on coumarin-based N-benzyl pyridinium (B92312) derivatives revealed a compound (5l) with significant inhibitory activity against both AChE and BChE, with IC₅₀ values of 0.247 µM and 1.68 µM, respectively. ut.ac.ir The kinetic analysis of this compound indicated a non-competitive inhibition mechanism for AChE. ut.ac.ir Furthermore, research into indanone derivatives led to the discovery of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), which demonstrated highly potent AChE inhibition with an IC₅₀ of 5.7 nM and was 1250 times more selective for AChE over BChE. nih.gov

Table 1: Cholinesterase Inhibition by Benzylpiperazine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| S21-1011 | hBChE | 0.162 | Selective for BChE |

| Compound 5l | AChE | 0.247 | - |

| BChE | 1.68 | ||

| Donepezil | AChE | 0.0057 | 1250-fold for AChE |

| BChE | 7.125 |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Their inhibition can be beneficial in treating depression and neurodegenerative conditions like Parkinson's disease.

Derivatives of piperazine (B1678402) have shown significant inhibitory activity against MAO enzymes. A study of pyridazinobenzylpiperidine derivatives found that most compounds were more effective at inhibiting MAO-B than MAO-A. mdpi.comnih.gov One compound in this series, S5, was a particularly potent MAO-B inhibitor with an IC₅₀ of 0.203 μM and a Kᵢ value of 0.155 µM, demonstrating competitive inhibition. mdpi.comnih.gov Another investigation into benzylamine-sulfonamide derivatives identified compounds 4i and 4t as highly potent MAO-B inhibitors with IC₅₀ values of 0.041 µM and 0.065 µM, respectively. nih.gov Research on 1,4-biphenylpiperazine derivatives also yielded a potent and selective hMAO-B inhibitor (compound 20) with an IC₅₀ value of 53 nM and a Kᵢ of 17 nM, acting as a reversible and mixed competitive inhibitor. mdpi.com

Table 2: Monoamine Oxidase (MAO) Inhibition by Piperazine Derivatives

| Compound Series | Most Potent Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

|---|---|---|---|---|---|

| Pyridazinobenzylpiperidine | S5 | MAO-B | 0.203 | 0.155 | Competitive |

| MAO-A | 3.857 | - | - | ||

| Benzylamine-sulfonamide | 4i | MAO-B | 0.041 | - | Non-competitive |

| 1,4-Biphenylpiperazine | Compound 20 | MAO-B | 0.053 | 0.017 | Mixed |

| MAO-A | >59 | - | - |

Plasmodium falciparum Plasmepsin I Inhibition

Plasmepsins are aspartic proteases used by the malaria parasite, Plasmodium falciparum, to digest hemoglobin. Inhibition of these enzymes is a promising strategy for antimalarial drug development.

While direct studies on 2-(4-Methylbenzyl)piperazine against Plasmepsin I are limited, related structures have been investigated. Research on aryl-piperazine derivatives demonstrated that some compounds could inhibit the growth of the chloroquine-resistant strain of P. falciparum. researchgate.net One of the most active compounds, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, had an IC₅₀ of 0.5 μM against the parasite, and computational studies suggested it binds to the active site of Plasmepsin II. researchgate.net Other studies have shown that HIV-1 protease inhibitors, some of which contain piperazine-like moieties, can inhibit P. falciparum plasmepsins II and X with Kᵢ values in the low micromolar range. nih.gov For example, Ritonavir and Lopinavir inhibited Plasmepsin II with Kᵢ values of 0.3 µM and 2.4 µM, respectively. nih.gov These findings suggest that the piperazine scaffold could be a valuable component in the design of inhibitors for various malarial plasmepsins.

Receptor Ligand Binding and Modulation

The interaction of compounds with specific receptors can trigger or block cellular signaling pathways, forming the basis of their pharmacological effects.

Serotonin (B10506) Receptor (5-HT₁ₐR) Affinity and Ligand Binding Profiles

The 5-HT₁ₐ receptor, a subtype of the serotonin receptor, is a key target for anxiolytic and antidepressant drugs. Arylpiperazine derivatives are well-known for their high affinity for this receptor.

Studies on (2-methoxyphenyl)piperazine derivatives have revealed compounds with high affinity for the 5-HT₁ₐ receptor. For example, derivatives containing a cycloalkyl amide fragment were found to bind strongly, with Kᵢ values ranging from 0.12 to 0.63 nM. nih.gov The elongation of an N4-alkyl substituent on the piperazine ring has also been shown to influence affinity, with an N-n-hexyl substitution resulting in a Kᵢ of 0.50 nM for one series of compounds. researchgate.net These findings underscore the importance of the arylpiperazine scaffold in achieving high-affinity binding to the 5-HT₁ₐ receptor.

Table 3: 5-HT₁ₐ Receptor Affinity of Arylpiperazine Derivatives

| Compound Series | Most Potent Compound(s) | Kᵢ (nM) |

|---|---|---|

| (2-methoxyphenyl)piperazine with cycloalkyl amide | 2a, 2c, 2f, 2g, 2h | 0.12 - 0.63 |

| 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | N-n-hexyl derivative (23) | 0.50 |

Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Profiles

Sigma receptors, particularly σ₁ and σ₂, are involved in a variety of cellular functions and are considered targets for neurological and psychiatric disorders.

A series of novel benzylpiperazinyl derivatives has been evaluated for their binding affinity to σ₁ and σ₂ receptors. nih.gov One compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15), demonstrated the highest affinity for the σ₁ receptor in its series, with a Kᵢ value of 1.6 nM. nih.gov This compound also showed significant selectivity for the σ₁ receptor over the σ₂ receptor, with a selectivity ratio (Kᵢ σ₂/Kᵢ σ₁) of 886. nih.gov The study highlighted that a 4-methoxybenzylpiperazinyl moiety combined with a hydrophobic group via a three-carbon linker was an effective combination for achieving optimal binding to sigma receptors. nih.gov

Table 4: Sigma (σ) Receptor Binding Profiles of Benzylpiperazine Derivatives

| Compound | Kᵢ (nM) for σ₁R | Kᵢ (nM) for σ₂R | Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|---|

| Compound 15 | 1.6 | 1418 | 886 |

| Compound 8 (lead) | - | - | 432 |

| Compound 24 | - | - | 423 |

Antimicrobial and Antioxidant Properties

The piperazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. jetir.orgnih.gov This section delves into the in vitro antimicrobial and antioxidant properties of derivatives related to this compound.

Another study on a piperazine-containing benzothiazinone analogue, TZY-5-84, reported a potent minimal inhibitory concentration (MIC) value ranging from 0.014 to 0.015 mg/L against M. tuberculosis H37Rv. nih.gov Furthermore, synthetic piperine (B192125) amide analogues, where the piperidine (B6355638) moiety was replaced with other cyclic amines, showed nanomolar antimycobacterial activity with low cytotoxicity. nih.gov These findings underscore the potential of the piperazine chemical space in the discovery of novel antituberculosis drugs. nih.govnih.govnih.govnih.govmdpi.comfrontiersin.orgresearchgate.net

Table 1: In Vitro Antitubercular Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Mycobacterium Strain | Activity (IC₅₀/MIC) | Reference |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | M. tuberculosis H37Ra | IC₅₀: 1.35 - 2.18 μM | nih.gov |

| Piperazine-containing benzothiazinone (TZY-5-84) | M. tuberculosis H37Rv | MIC: 0.014 - 0.015 mg/L | nih.gov |

| Piperine amide analogues | M. tuberculosis H37Rv | Nanomolar range | nih.gov |

Note: Data presented is for related piperazine derivatives, not specifically this compound.

The piperazine scaffold is a common feature in compounds exhibiting broad-spectrum antimicrobial activity. nih.govnih.govapjhs.com A study on N-alkyl and N-aryl piperazine derivatives revealed significant activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govresearchgate.netresearchgate.net However, their antifungal activity against Aspergillus species was found to be less pronounced. nih.gov

In a different investigation, a series of 4-benzyl-piperazinyl-s-triazine derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to the standard drug streptomycin. researchgate.net Another study highlighted novel piperazine derivatives that were particularly effective against Shigella flexneri and methicillin-resistant Staphylococcus aureus (MRSA). ijcmas.com The antimicrobial action of some piperazine polymers is thought to involve targeting the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death. nih.gov

Table 2: Broad-Spectrum Antimicrobial Activity of Representative Piperazine Derivatives

| Derivative Class | Tested Organisms | Observed Activity | Reference(s) |

| N-alkyl and N-aryl piperazines | S. aureus, P. aeruginosa, E. coli | Significant antibacterial activity | nih.govresearchgate.net |

| 4-Benzyl-piperazinyl-s-triazines | Gram-positive & Gram-negative bacteria | Activity comparable to streptomycin | researchgate.net |

| Piperazine polymers | E. coli, S. aureus | Disruption of cytoplasmic membrane | nih.gov |

| Disubstituted piperazines | Listeria monocytogenes, MRSA, E. coli, P. aeruginosa | Potent activity against various resistant strains | nih.govresearchgate.net |

Note: The table summarizes findings for various piperazine derivatives to illustrate the potential of the chemical class.

The piperazine ring has been incorporated into various molecular structures to enhance their antioxidant properties. researchgate.netasianpubs.org A review of piperazine compounds highlights that coupling the piperazine moiety to different heterocyclic rings such as quinoline, pyridine, and benzimidazole (B57391) can yield compounds with good antioxidant activity. researchgate.netasianpubs.org Natural compounds like α-lipoic acid and berberine (B55584) have also shown improved antioxidant potential when linked to a piperazine ring. researchgate.netasianpubs.org

One study on novel piperazinyl flavone (B191248) derivatives demonstrated their capacity as scavengers of reactive oxygen species, including hydrogen peroxide, with some compounds exhibiting an EC₅₀ of about 2 μM. scispace.com Another study synthesized N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides and evaluated their antioxidant capacity through various assays, including interaction with the DPPH free radical. mdpi.com While direct data on this compound is not available, the existing literature suggests that benzylpiperazine derivatives possess a structural foundation conducive to antioxidant activity. researchgate.netuot.edu.ly

Table 3: In Vitro Antioxidant Activity of Selected Piperazine Derivatives

| Derivative Class | Antioxidant Assay | Key Finding | Reference |

| Piperazinyl flavones | H₂O₂ scavenging | EC₅₀ of ~2 μM for some derivatives | scispace.com |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH radical scavenging | High interaction (up to 96% inhibition) | mdpi.com |

| Benzylpiperazine derivatives (general) | Multiple assays | Potential for antioxidant effects | researchgate.netuot.edu.ly |

Note: This table reflects the antioxidant potential of the broader class of piperazine and benzylpiperazine derivatives.

Cellular Assays for Biological Response

This section explores the effects of methylbenzylpiperazine derivatives on cellular viability and protein expression, drawing on data from related compounds to infer potential biological responses.

The cytotoxicity of piperazine derivatives has been evaluated against various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2. jetir.org A study on N-benzylpiperazinyl derivatives of alepterolic acid found that a (3,4-dichlorobenzyl)piperazinyl derivative displayed significant toxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 8.31±0.67 μM. nih.gov Another series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines also showed potent antiproliferative activity, with one compound exhibiting IC₅₀ values between 0.029 and 0.147 μM against four different cancer cell lines, and significantly inhibiting tumor growth in HepG2 xenograft models. nih.gov

Furthermore, a piperazidine derivative of 23-hydroxy betulinic acid, B5G9, demonstrated excellent anti-HCC effects in vitro and in vivo with no obvious toxicity. nih.gov In studies involving primary rat hepatocytes, N-benzylpiperazine (BZP) and other piperazine derivatives have been shown to induce cytotoxicity. researchgate.netresearchgate.net These findings suggest that the benzylpiperazine scaffold can be a key component in the design of cytotoxic agents against cancer cells. nih.govnih.govnih.govresearchgate.net

Table 4: Cytotoxicity of Benzylpiperazine Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Cytotoxicity (IC₅₀) | Reference |

| (3,4-Dichlorobenzyl)piperazinyl alepterolic acid | MCF-7 | 8.31±0.67 μM | nih.gov |

| Substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine (Compound 7a) | Four cancer cell lines | 0.029 - 0.147 μM | nih.gov |

| Piperazidine derivative of 23-hydroxy betulinic acid (B5G9) | HepG2 | Potent anti-HCC effects | nih.gov |

| N-benzylpiperazine (BZP) | Primary rat hepatocytes | Demonstrated cytotoxicity | researchgate.netresearchgate.net |

Note: The data presented is for benzylpiperazine analogues, as specific data for this compound on HepG2 viability was not found.

The influence of piperazine derivatives on specific protein expression levels, such as Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA), is an area of ongoing research. While direct evidence for this compound is lacking, studies on related compounds provide some insights. Benzylpiperazine (BZP) has been shown to induce oxidative stress and inhibit mitochondrial functions in dopaminergic human neuroblastoma cells (SH-SY5Y). uot.edu.ly Such mechanisms are often linked to changes in cellular signaling pathways that could involve proteins like PKA and affect downstream targets like BDNF.

In a broader context, many piperazine derivatives have been investigated for their central nervous system activities, which are often mediated through interactions with various receptors and signaling proteins. researchgate.net For example, some piperazine derivatives have been designed as kinase inhibitors. jetir.org While a direct link between this compound and BDNF or PKA expression has not been established in the reviewed literature, the known neuroactive properties of the benzylpiperazine class suggest that such interactions are plausible and warrant further investigation. uot.edu.lyresearchgate.netfarmaceut.org

Computational Chemistry and Molecular Modeling of Methylbenzylpiperazine Derivatives

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands like 2-(4-Methylbenzyl)piperazine and its derivatives might bind to a receptor's active site.

Molecular docking studies on various piperazine (B1678402) derivatives have revealed common binding patterns. For instance, in studies of benzylpiperazine derivatives targeting the σ1 receptor, a pharmacophore model was established which includes two distal hydrophobic regions and a central, positively ionizable nitrogen atom, all of which are essential features for binding. acs.org The 4-methylbenzyl group of this compound can effectively occupy one of these hydrophobic pockets, while the piperazine ring provides the central basic nitrogen.

The orientation of the substituent on the piperazine ring is critical. A conformational analysis of 2-substituted piperazines has shown that an axial conformation is often preferred. nih.gov This preference can dictate the binding mode, placing the key interacting groups in an optimal orientation to mimic the binding of endogenous ligands or other known active compounds. nih.gov For example, in the context of the α7 nicotinic acetylcholine (B1216132) receptor, the axial orientation of the substituent on a 2-substituted piperazine allows the basic and pyridyl nitrogens to align closely with those of the potent agonist, epibatidine. nih.gov

Furthermore, docking studies on piperazine-based compounds have highlighted the importance of both hydrophobic and electrostatic interactions. The nucleophilic character of the piperazine nitrogens allows for a variety of substitution patterns, leading to molecules with both hydrophobic and hydrophilic parts that can engage in different types of interactions, including electrostatic and hydrogen bonding. nih.gov

Table 1: Key Binding Features of Piperazine Derivatives from Molecular Docking Studies

| Derivative Class | Target Receptor | Key Binding Features | Reference |

|---|---|---|---|

| Benzylpiperazines | σ1 Receptor | Two distal hydrophobic regions and a central ionizable nitrogen. acs.org | acs.org |

| 2-Substituted Piperazines | α7 Nicotinic Acetylcholine Receptor | Preferred axial conformation of the substituent, mimicking the orientation of known agonists. nih.gov | nih.gov |

| General Piperazine Derivatives | Various | Combination of hydrophobic and hydrophilic moieties allowing for diverse electrostatic and hydrogen bonding interactions. nih.gov | nih.gov |

The specific interactions between a ligand and the amino acid residues of a receptor's active site are crucial for its affinity and selectivity. For benzylpiperazine derivatives, interactions with aromatic residues in the binding pocket are common. The benzyl (B1604629) group can participate in π-π stacking interactions with residues such as tryptophan, tyrosine, or phenylalanine. researchgate.net

In the case of σ1 receptor ligands, the benzylpiperazine moiety is a recognized scaffold. acs.orgnih.gov The introduction of a para-substituent, such as the methyl group in this compound, on the benzyl ring has been shown to enhance affinity and selectivity for the σ1 receptor. nih.gov This suggests that the methyl group likely engages in favorable hydrophobic interactions within a specific sub-pocket of the receptor.

Furthermore, the nitrogen atoms of the piperazine ring are key interaction points. They can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. They can also participate in ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the active site. The ability of the piperazine ring to adopt different conformations, such as chair or boat forms, allows it to optimize its interactions within the binding pocket.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a ligand-receptor complex over time. This method complements molecular docking by offering insights into the stability of the binding pose and the flexibility of both the ligand and the receptor.

The setup of an MD simulation for a system involving a methylbenzylpiperazine derivative would typically begin with the docked complex of the ligand and its target receptor. This system is then solvated in a box of water molecules to mimic the aqueous physiological environment. Ions are added to neutralize the system and to simulate a physiological salt concentration.

The choice of a force field is a critical step. Force fields are sets of parameters that define the potential energy of the system. For biomolecular systems, force fields like AMBER, CHARMM, and GROMOS are commonly used. The OPLS (Optimized Potentials for Liquid Simulations) force field, including its variants like OPLS3e, is also frequently employed for small molecules and proteins. nih.gov For piperazine and its derivatives, the OPLS-AA (All-Atom) force field has been utilized, with missing parameters sometimes derived from quantum mechanics (QM) calculations to ensure accuracy. nih.govresearchgate.net The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field is another option that has been used for piperazine systems. researchgate.net

The solvent is typically modeled explicitly, with common water models being TIP3P, SPC, or SPC/E. The choice of solvent model can influence the behavior of the system, particularly the hydrogen bonding network.

Once the MD simulation is run, various analyses can be performed to assess the stability and dynamics of the ligand within the binding site. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure. A stable RMSD for the ligand suggests that it remains in a consistent binding pose throughout the simulation.

The Root Mean Square Fluctuation (RMSF) is another important analysis that measures the fluctuation of individual atoms or residues. This can highlight which parts of the ligand are more flexible and which are more constrained within the binding pocket. The conformational preferences of 2-substituted piperazines, where the axial conformation is often favored, can be further investigated and confirmed through MD simulations. nih.gov These simulations can also reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, by monitoring their distances and lifetimes over the course of the simulation. For example, studies on other piperazine derivatives have used MD to confirm stable binding without significant deviations over simulation times of 100 nanoseconds or more.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules like this compound. These methods can be used to calculate a variety of properties that are not accessible through classical molecular mechanics methods.

Methods like DFT with functionals such as B3LYP and B3PW91 have been used to optimize the geometry of related molecules and to calculate properties like NMR chemical shifts, vibrational frequencies (IR spectra), and electronic properties. The choice of basis set, such as 6-311G(d,p), is important for the accuracy of these calculations.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. These calculations can also determine the distribution of electron density and the molecular electrostatic potential (MEP), which identifies the regions of a molecule that are rich or poor in electrons. The MEP is particularly useful for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Table 2: Summary of Quantum Chemical Calculation Applications for Methylbenzylpiperazine Derivatives

| Calculated Property | Methodology | Insight Provided |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides the most stable 3D structure of the molecule. |

| NMR Chemical Shifts (¹H, ¹³C) | GIAO method with DFT | Allows for comparison with experimental NMR data to validate the calculated structure. |

| Vibrational Frequencies (IR) | DFT calculations | Helps in the assignment of experimental IR spectral bands. |

| HOMO-LUMO Energies | DFT calculations | Indicates chemical reactivity, stability, and electronic transition properties. |

| Molecular Electrostatic Potential (MEP) | DFT calculations | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

Semiempirical Molecular Orbital Theory and Density Functional Theory (DFT) for Geometry Optimization

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net This process involves finding the coordinates on the potential energy surface that correspond to the lowest energy, which represents the molecule's equilibrium structure. researchgate.net For this purpose, both semiempirical and ab initio methods, particularly Density Functional Theory (DFT), are widely employed. While specific computational studies focused solely on this compound are not extensively documented in peer-reviewed literature, the application of these methods to piperazine derivatives is a well-established practice. itu.edu.trnih.gov

Semiempirical methods, which incorporate some experimental parameters to simplify calculations, offer a rapid approach to predict molecular geometries. However, Density Functional Theory (DFT) has become the predominant method for achieving high accuracy. DFT calculations can reliably predict key structural parameters such as bond lengths, bond angles, and dihedral angles by modeling the electron density of the system. researchgate.netnih.gov

The accuracy of DFT calculations depends on the choice of the functional and the basis set. youtube.com For organic molecules containing nitrogen, such as piperazine derivatives, hybrid functionals like B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) are commonly used. itu.edu.trnih.gov These are often paired with Pople-style basis sets like 6-31G* or the more extensive 6-311++G(d,p), which includes polarization and diffuse functions to better describe the electron distribution, especially the lone pairs on nitrogen atoms. itu.edu.trresearchgate.net Upon successful geometry optimization, a frequency calculation is typically performed to confirm that the obtained structure is a true energy minimum, characterized by the absence of imaginary frequencies. youtube.com

Table 1: Common DFT Functionals and Basis Sets Used for Geometry Optimization of Piperazine-Related Molecules This table presents examples of computational methods frequently applied to piperazine derivatives and similar organic molecules to illustrate the common practices in the field.

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G* | Geometry optimization and vibrational spectra of nitrogen-containing heterocycles. | nih.gov |

| B3LYP | 6-311++G(d,p) | Calculation of geometric, energetic, and nonlinear optical (NLO) parameters. | researchgate.net |

| ωB97XD | 6-31+G(d,p) | Geometry optimization where long-range interactions are important. | nih.gov |

| B3LYP | 6-311++G(d,p) | Used for geometry optimization and subsequent analysis of Ni(II) and Cu(II) complexes of piperazine derivatives. | itu.edu.tr |

Charge Transfer Complexation Studies

Charge-transfer (CT) complexes are formed through the association of an electron-donating molecule with an electron-accepting molecule. mdpi.com This interaction involves a partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, often resulting in the appearance of a new, characteristic absorption band in the UV-visible spectrum. mdpi.com

The piperazine moiety, with its two nitrogen atoms containing lone pairs of electrons, can function as an effective electron donor. northwestern.edu In this compound, the electron-donating character is further enhanced by the benzyl group, which is itself an electron-rich π-system, and the methyl group on the phenyl ring. Consequently, it is expected to form charge-transfer complexes with suitable electron acceptors.

The study of CT complexes combines experimental and computational approaches. Spectroscopic methods are used to identify the CT band and determine the stoichiometry and stability of the complex. rsc.orgresearchgate.net Computational chemistry, especially DFT, provides deeper insights into these interactions. rsc.org By calculating the energies of the HOMO and LUMO, the HOMO-LUMO gap can be determined, which is a key parameter in evaluating the potential for charge transfer. rsc.orgresearchgate.net Furthermore, computational analysis can quantify the degree of charge transfer (ionicity) between the donor and acceptor molecules in the complex. researchgate.net

While direct charge-transfer studies on this compound are not prominent, research on related systems provides a clear framework. For instance, studies on other donor molecules have been conducted with powerful electron acceptors like derivatives of tetracyanoquinodimethane (TCNQ). rsc.orgresearchgate.net The choice of acceptor is critical, as its electron affinity directly influences the strength and characteristics of the CT interaction. nih.govrsc.org

Table 2: Examples of Electron Acceptors Used in Charge-Transfer Complex Studies This table lists common electron-accepting molecules used to study charge-transfer phenomena with various organic electron donors.

| Electron Acceptor | Abbreviation | Class | Reference |

|---|---|---|---|

| 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | F4TCNQ | π-acceptor | rsc.orgresearchgate.net |

| 2,3-Difluoro-7,7,8,8-tetracyanoquinodimethane | F2TCNQ | π-acceptor | rsc.org |

| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | π-acceptor | mdpi.com |

| Tetracyanoethylene | TCNE | π-acceptor | mdpi.com |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | π-acceptor |

Table of Mentioned Compounds

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | |

| Nickel(II) | Ni(II) |

| Copper(II) | Cu(II) |

| 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | F4TCNQ |

| 2,3-Difluoro-7,7,8,8-tetracyanoquinodimethane | F2TCNQ |

| 7,7,8,8-Tetracyanoquinodimethane | TCNQ |

| Tetracyanoethylene | TCNE |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ |

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is the cornerstone of analytical methodologies for methylbenzylpiperazine derivatives, enabling the separation of these compounds from complex matrices and from their isomers. The choice of chromatographic technique and detector is paramount and depends on the specific analytical goal, whether it be qualitative identification or precise quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal and powerful tool for the identification and validation of piperazine derivatives. auburn.edu This technique combines the superior separation capabilities of gas chromatography with the highly specific detection and structural information provided by mass spectrometry. unodc.org

In the analysis of methylbenzylpiperazine isomers, GC-MS plays a critical role. While regioisomers can be challenging to distinguish due to their similar mass spectra, specific fragmentation patterns can aid in their differentiation. For instance, the mass spectrum of N-(3-methylbenzyl)piperazine (MeBP) is characterized by specific ions that allow for its identification. researchgate.net The mass spectra of three-ring substituted methylbenzylpiperazines (MBPs) often share common fragment ions, making their individual identification complex. nih.gov However, careful analysis of these spectra, sometimes in conjunction with other techniques, allows for their discrimination.

The typical electron ionization (EI) mass spectra of piperazine derivatives exhibit characteristic fragmentation patterns that are invaluable for their qualitative analysis. For example, key mass-to-charge ratios (m/z) are used to identify specific compounds.

Table 1: Characteristic GC-MS Fragment Ions for Select Piperazine Derivatives

| Compound | Characteristic m/z values |

|---|---|

| 1-Benzylpiperazine (BZP) | 91, 134, 176, 56 |

| 1-(3-chlorophenyl)piperazine (mCPP) | 154, 196, 138, 57 |

| N-(3-methylbenzyl)piperazine (MeBP) | 105, 148, 190, 56 |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 188, 230, 172, 145 |

This table presents characteristic mass-to-charge ratios (m/z) obtained from GC-MS analysis, which are used for the identification of various piperazine derivatives. researchgate.net

To enhance the separation and identification of certain isomers, specialized stationary phases in the gas chromatograph are employed. For example, a 100% trifluoropropyl methyl polysiloxane stationary phase has been successfully used to resolve underivatized and perfluoroacylated derivatives of isomeric piperazines. nih.gov Furthermore, the use of gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) offers an additional layer of differentiation for isobaric compounds, which have the same nominal mass but different exact masses. nih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD, ELSD, FLD)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of piperazine derivatives, particularly for quantitative purposes. researchgate.net HPLC offers versatility through the use of various detectors, the choice of which depends on the physicochemical properties of the analyte.

For compounds that possess a chromophore, Ultraviolet (UV) and Diode Array Detectors (DAD) are commonly used. nih.gov HPLC-DAD has been successfully employed for the quantitative analysis of piperazine derivatives. researchgate.net An optimized HPLC method can achieve the separation of multiple analytes in a short period, with a total analysis time of around 9 minutes. researchgate.net The precision and accuracy of these methods are typically high, with values often below 4%. researchgate.net

However, piperazine itself and some of its derivatives lack a strong UV chromophore, making their detection by UV-based methods challenging at low concentrations. sielc.com In such cases, alternative detectors or derivatization strategies are necessary.

Evaporative Light Scattering Detector (ELSD): This detector is a universal detector that is not dependent on the optical properties of the analyte and is suitable for compounds that are non-volatile. opans.com It has been utilized in HPLC methods for the determination of piperazine in pharmaceutical substances. researchgate.net

Fluorescence Detector (FLD): When coupled with a derivatization agent that introduces a fluorophore into the molecule, FLD can provide very high sensitivity and selectivity. researchgate.net

The selection of an appropriate HPLC column is also critical for achieving good separation. Reversed-phase columns, such as C18, are commonly used in the analysis of drugs in seized materials. unodc.org

Table 2: HPLC Methods for Piperazine Derivative Analysis

| HPLC System | Detector | Application | Key Findings |

|---|---|---|---|

| HPLC | DAD | Quantitative analysis of piperazine derivatives | Successful separation of multiple analytes in under 9 minutes with high precision and accuracy. researchgate.net |

| HPLC | ELSD | Determination of piperazine in pharmaceutical drug substances | Provides a viable detection method for compounds lacking a UV chromophore. researchgate.net |

| HPLC | FLD | Determination of piperazine residues | High sensitivity and selectivity achieved after derivatization with a fluorescent tag. researchgate.net |

This table summarizes various HPLC methods and detectors used for the analysis of piperazine derivatives, highlighting their applications and key outcomes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become increasingly important for the detection and quantification of piperazine derivatives, especially in biological matrices. mdpi.comnih.gov This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

LC-MS/MS offers several advantages over GC-MS, particularly for the analysis of less volatile or thermally labile compounds, and often does not require derivatization. nih.gov The technique provides reliable results in a short analysis time and can be used for both qualitative and quantitative purposes. nih.gov In many cases, deuterated analogs of the target compounds are used as internal standards to ensure the accuracy and repeatability of quantitative determinations. nih.gov

The high sensitivity of LC-MS/MS allows for the detection of piperazine derivatives at very low concentrations, often in the nanogram per milliliter (ng/mL) range. researchgate.net For example, a validated LC-MS/MS method for the quantification of 56 new psychoactive substances, including piperazines, in blood and urine demonstrated the power of this technique in clinical and forensic toxicology. researchgate.net The method development involves optimizing the chromatographic separation and the mass spectrometric parameters, such as precursor and product ions for multiple reaction monitoring (MRM).

Table 3: Comparison of Chromatographic Methods for Piperazine Derivative Analysis

| Technique | Primary Use | Key Advantages | Key Limitations |

|---|---|---|---|

| GC-MS | Qualitative and Quantitative Analysis | High specificity from mass spectra, good for volatile compounds. auburn.eduunodc.org | May require derivatization for polar compounds, not suitable for thermally labile molecules. nih.gov |

| HPLC-DAD | Quantitative Analysis | High precision and accuracy for compounds with chromophores. researchgate.net | Limited sensitivity for compounds lacking a strong UV chromophore. |

| LC-MS/MS | Qualitative and Quantitative Analysis | High sensitivity and selectivity, suitable for a wide range of compounds, often no derivatization needed. mdpi.comnih.gov | Higher equipment cost compared to HPLC-DAD. |

This table provides a comparative overview of the main chromatographic techniques used in the analysis of methylbenzylpiperazine and related compounds, outlining their primary applications, advantages, and limitations.

Sample Preparation and Derivatization Strategies

Extraction Procedures (Liquid-Liquid Extraction, Solid-Phase Extraction)

The choice of extraction procedure depends on the nature of the sample matrix (e.g., biological fluids, seized materials) and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE): This is a classic extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids. An acid-base extraction is a common form of LLE used for isolating basic compounds like piperazine derivatives. cfsre.org LLE has been used in the toxicological analysis of N-benzylpiperazine in urine. mdma.ch

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It utilizes a solid sorbent material to isolate the analyte from a liquid sample. mdpi.com Mixed-mode SPE, which combines two or more retention mechanisms (e.g., ion exchange and reversed-phase), has been successfully applied to the extraction of piperazine derivatives from plasma. researchgate.net This technique has been used prior to GC-MS analysis of several designer drugs, including benzylpiperazine (BZP), trifluoromethylphenylpiperazine (TFMPP), and m-chlorophenylpiperazine (mCPP). auburn.edu

Chemical Derivatization for Enhanced Spectroscopic Detection

Chemical derivatization involves modifying the chemical structure of the analyte to improve its analytical properties. This is particularly useful for enhancing volatility for GC analysis or for introducing a chromophore or fluorophore for HPLC detection.

For GC-MS analysis, perfluoroacylation is a common derivatization strategy. nih.gov Reacting the secondary amine nitrogen of the piperazine ring with reagents like heptafluorobutyric anhydride (HFBA) can improve chromatographic behavior and may lead to mass spectra with differences in the relative abundance of some fragment ions, aiding in isomer differentiation. auburn.eduresearchgate.net

For HPLC analysis, especially with UV or fluorescence detection, derivatization is crucial for compounds that lack a native chromophore or fluorophore. A notable example is the reaction of piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. This allows for the detection of piperazine at low levels using standard HPLC-UV instrumentation. Similarly, dansyl chloride has been used as a derivatizing agent to enable fluorescence detection of piperazine residues. researchgate.net

An in-depth examination of the analytical methods developed for methylbenzylpiperazine derivatives reveals a strong emphasis on comprehensive validation to ensure reliable and accurate results. This article delves into the critical parameters of method validation in analytical chemistry as they apply to these compounds.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies and Green Chemistry Principles

Recent advances in synthetic methodologies for piperazine-containing compounds include the use of rearrangement reactions such as the Dizacope, Mumm, and Ugi-Smiles rearrangements. eurekaselect.com These methods offer alternative pathways to construct the piperazine (B1678402) core or to introduce diverse functionalities. For instance, the synthesis of related piperazine derivatives has been achieved through the reaction of 1-methylpiperazine (B117243) with substituted benzaldehydes in the presence of potassium carbonate, followed by reactions to build more complex structures. nih.gov Such approaches could be adapted for the synthesis of novel 2-(4-Methylbenzyl)piperazine derivatives.

Moreover, the development of one-pot or multi-component reactions will be instrumental in streamlining the synthesis of complex molecules derived from this compound, thereby accelerating the discovery of new drug candidates. The focus will be on creating robust and scalable synthetic protocols that are amenable to the generation of large libraries of compounds for high-throughput screening.

Application of Advanced Computational Approaches in Rational Drug Design

The integration of computational methods is revolutionizing the field of drug design, offering a more rational and targeted approach to the discovery of new therapeutic agents. openmedicinalchemistryjournal.comemanresearch.org For this compound, these in silico techniques can be pivotal in designing novel derivatives with enhanced potency and selectivity for specific biological targets. nih.gov

Advanced computational strategies that are expected to play a significant role include:

Molecular Docking: This technique allows for the prediction of the binding orientation of a ligand (a this compound derivative) within the active site of a target protein. openmedicinalchemistryjournal.com This provides insights into the key molecular interactions that govern biological activity and can guide the design of more potent inhibitors.

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be rapidly screened against the three-dimensional structure of a biological target. openmedicinalchemistryjournal.com This helps in prioritizing a smaller, more manageable set of compounds for synthesis and biological testing, thereby saving time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can be used to predict the activity of newly designed this compound analogs and to identify the key structural features that contribute to their therapeutic effects.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. openmedicinalchemistryjournal.com This can help in understanding the stability of the binding interactions and the conformational changes that may occur upon ligand binding.

By employing these computational tools, researchers can rationally design novel this compound derivatives with optimized pharmacokinetic and pharmacodynamic properties.

Exploration of New Biological Targets and Diverse Therapeutic Applications

While the parent compound may have known activities, the versatility of the this compound scaffold allows for its modification to interact with a wide array of biological targets, opening up new therapeutic possibilities. The piperazine moiety is a common feature in drugs targeting various receptors and enzymes. nih.gov

Future research will likely focus on designing derivatives of this compound to target:

Kinases: Protein kinases are crucial regulators of cell signaling and are implicated in diseases such as cancer. nih.gov The development of piperazine-containing kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs), has shown significant promise. nih.govnih.gov By modifying the this compound structure, it may be possible to develop selective inhibitors for specific kinases involved in cancer progression.

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern drugs. Piperazine derivatives have been explored as ligands for various GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. The structural framework of this compound could be a starting point for developing novel modulators of GPCRs implicated in neurological and psychiatric disorders.

Enzymes: Beyond kinases, other enzyme families represent potential targets. For instance, monoamine oxidase (MAO) inhibitors are used in the treatment of depression and neurodegenerative diseases. Research on thiazolylhydrazine-piperazine derivatives has identified potent and selective MAO-A inhibitors. nih.gov This suggests that derivatives of this compound could be engineered to exhibit similar inhibitory activities.

Viral Proteins: The emergence of new viral threats necessitates the development of novel antiviral agents. Research into 2-piperazineone-bearing peptidomimetics has identified compounds that can modulate the HIV capsid protein, inhibiting viral replication. nih.gov This highlights the potential for designing this compound derivatives that could interfere with the life cycle of various viruses.

The exploration of these and other biological targets will be driven by a combination of rational design, high-throughput screening, and detailed mechanistic studies to uncover the full therapeutic potential of the this compound chemical space.

Q & A

Q. Advanced Research Focus

- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond donors, aromatic rings) for 5-HT or dopamine receptor binding .

- QSAR Studies : Correlates substituent electronic properties (e.g., Hammett σ constants) with activity. Piperazine rings favor metabolic stability over piperidine analogs .

- MD Simulations : Assesses stability of ligand-receptor complexes (e.g., dopamine transporter interactions) over 100-ns trajectories .

How should researchers resolve contradictions in biological activity data across structurally similar piperazine derivatives?

Q. Advanced Research Focus

- Meta-Analysis : Compare IC/EC values across studies (e.g., cytotoxic vs. antidiabetic assays) .

- Proteomic Profiling : Identifies off-target effects (e.g., carbonic anhydrase inhibition vs. tyrosine kinase selectivity) .

- Crystallography : Resolves binding pose discrepancies (e.g., 4-methylbenzyl orientation in BChE vs. AChE) .

What strategies mitigate metabolic instability in this compound-based drug candidates?

Q. Advanced Research Focus